1-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidin-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and cyclopenta[d]pyrimidin-2-one derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the ethoxy and methylphenyl groups.
Sulfurization: reactions to attach the sulfanyl group.
Cyclization: reactions to form the cyclopenta[d]pyrimidin-2-one core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 1-(4-ETHOXYPHENYL)-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
The uniqueness of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H24N2O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H24N2O2S/c1-3-27-19-13-11-18(12-14-19)25-21-10-6-9-20(21)22(24-23(25)26)28-15-17-8-5-4-7-16(17)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3 |
InChI Key |
FBSDXJGROOUMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4C |
Origin of Product |
United States |
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